molecular formula C11H8BrFN4 B1415430 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-39-1

5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1415430
CAS RN: 2197055-39-1
M. Wt: 295.11 g/mol
InChI Key: GPVBCMNMRKZYAW-UHFFFAOYSA-N
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Description

5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, also known as 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methylpyrazole-4-carboxamide, is an organic compound with a molecular formula of C12H10BrFN3. It is a colorless solid that is soluble in water and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a versatile building block for the synthesis of a variety of compounds, including heterocyclic compounds, amino acids, and peptides.

Scientific Research Applications

Synthesis of Novel Compounds

Pyrazole-4-carbonitrile derivatives have been utilized as precursors in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel Schiff bases and their derivatives through reactions involving pyrazole-4-carbonitrile derivatives has been explored. These compounds were evaluated for antimicrobial activity, with some showing excellent activity compared to other derivatives (Puthran et al., 2019). Similarly, facile synthetic approaches have led to new series of pyrazole-4-carbonitrile derivatives, showcasing the chemical versatility of these compounds (Ali et al., 2016).

Corrosion Inhibition

The application of pyrazole derivatives in the field of corrosion inhibition has been demonstrated, where compounds synthesized from pyrazole-4-carbonitrile showed significant corrosion inhibition efficiency on C-steel surfaces in acidic environments (Abdel Hameed et al., 2020). This highlights the potential industrial application of these compounds in protecting metals against corrosion.

Antiviral and Antimicrobial Activities

Several pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their antiviral and antimicrobial activities. Some compounds exhibited promising antiviral activity against Herpes Simplex Virus type-1 (HSV-1), suggesting the potential of these derivatives in developing new antiviral agents (Shamroukh et al., 2007).

Antitumor Activities

The potential of pyrazole-4-carbonitrile derivatives in antitumor applications has been explored through the synthesis of novel compounds and evaluation of their antitumor activities. For example, the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation and their subsequent evaluation for antitumor and antimicrobial activities revealed compounds with high activity, indicating the therapeutic potential of these molecules (El-Borai et al., 2012).

properties

IUPAC Name

5-amino-1-(2-bromo-5-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(13)2-3-9(10)12/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVBCMNMRKZYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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